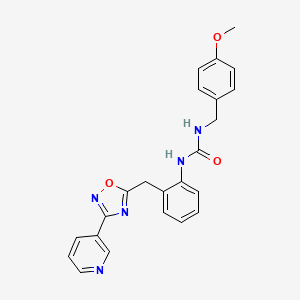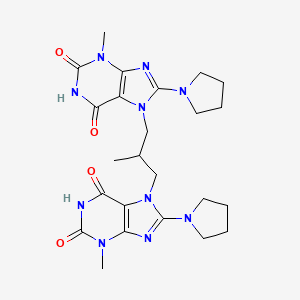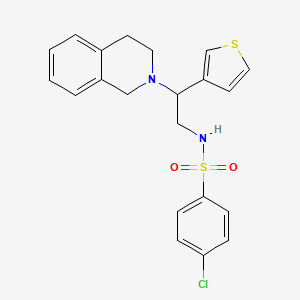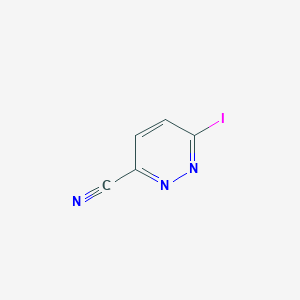![molecular formula C16H12F3N3O3S B2537916 (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421453-07-7](/img/structure/B2537916.png)
(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several functional groups including a 5-methylisoxazole group, a 4-(trifluoromethyl)benzothiazole group, and an azetidinyl group. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Aplicaciones Científicas De Investigación
Bioactivation Pathways
Studies have identified novel bioactivation pathways in compounds with structural similarities to (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone. For example, molecules containing isoxazole rings have been shown to undergo reductive ring cleavage, forming intermediates such as α-cyanoenol, which can further react to form other products. This kind of bioactivation is significant in understanding the metabolism and potential therapeutic applications of these compounds (Yu et al., 2011).
Synthesis of Fused Nitrogen Heterocycles
The synthesis of fused nitrogen heterocycles, particularly those carrying a trifluoromethyl group, is an area of active research. These heterocycles have significant potential in drug development due to their structural uniqueness and pharmacological properties. Studies have demonstrated methods for synthesizing such compounds, which can be applied to this compound and related structures (Okano et al., 1996).
Pharmacological Evaluation
Some studies have investigated the pharmacological potential of compounds structurally related to this compound. For instance, nitrogen and sulfur-containing heterocyclic compounds have been evaluated for their antibacterial and antifungal activities, highlighting the potential medical applications of such compounds (Mistry & Desai, 2006).
Anti-Inflammatory Properties
Research has also disclosed novel processes for preparing compounds with anti-inflammatory properties, starting from isoxazole derivatives. Such processes could be relevant for developing new anti-inflammatory drugs using the core structure of this compound (Matson, 1990).
Antibacterial Screening
The antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, which share structural features with the compound , has been a focus of research. These studies contribute to understanding the antimicrobial potential of such compounds (Landage et al., 2019).
Mecanismo De Acción
Isoxazole derivatives
Isoxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Thiazole derivatives
Thiazoles have shown diverse biological activities . For instance, some compounds showed significant analgesic and anti-inflammatory activities .
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-8-5-11(21-25-8)14(23)22-6-9(7-22)24-15-20-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVPBGLYUJMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
![4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2537838.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)
![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)
![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2537852.png)


![3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
